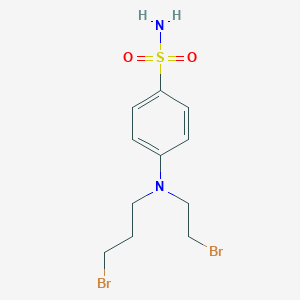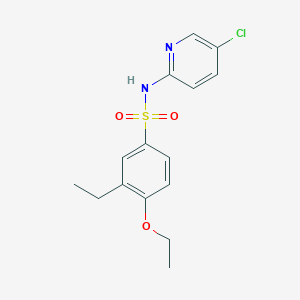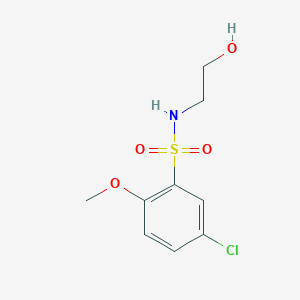
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, commonly known as BB-94, is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of extracellular matrix (ECM) components, playing a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
Wirkmechanismus
BB-94 selectively inhibits the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide by binding to their active site and preventing the degradation of ECM components. 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide play a crucial role in tissue remodeling and repair, but their overexpression and activity can lead to pathological conditions. BB-94 has been shown to inhibit the activity of various 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
BB-94 has been shown to have various biochemical and physiological effects in different diseases. In cancer, BB-94 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor cell invasion and migration. In arthritis, BB-94 has been shown to reduce cartilage degradation, synovitis, and bone erosion. In cardiovascular diseases, BB-94 has been shown to reduce myocardial infarction size, improve left ventricular function, and reduce fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 has several advantages as a research tool. It is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, allowing for specific inhibition of the enzyme activity. It has been extensively studied and validated in various disease models, providing a reliable research tool. However, BB-94 also has limitations. It is a small molecule inhibitor, and its efficacy may be affected by factors such as solubility, stability, and bioavailability. It may also have off-target effects on other enzymes, leading to potential side effects.
Zukünftige Richtungen
BB-94 has shown promising results in various disease models, and future research may focus on its potential therapeutic applications. For example, in cancer research, BB-94 may be used in combination with other chemotherapeutic agents to improve efficacy and reduce side effects. In arthritis research, BB-94 may be used in combination with anti-inflammatory drugs to improve disease outcomes. In cardiovascular research, BB-94 may be used to prevent cardiac remodeling and fibrosis after myocardial infarction. Additionally, future research may focus on developing more potent and selective MMP inhibitors based on the structure of BB-94.
Conclusion
BB-94 is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable research tool. Future research may focus on its potential therapeutic applications and the development of more potent and selective MMP inhibitors.
Synthesemethoden
BB-94 can be synthesized by reacting 4-aminobenzenesulfonamide with 2-bromoethyl bromide and 2-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction yields BB-94 as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
BB-94 has been widely used in scientific research to study the role of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide in various diseases. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by blocking the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In arthritis research, BB-94 has been shown to reduce joint destruction and inflammation by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In cardiovascular research, BB-94 has been shown to improve cardiac function and reduce fibrosis by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide.
Eigenschaften
CAS-Nummer |
1421-00-7 |
|---|---|
Molekularformel |
C11H16Br2N2O2S |
Molekulargewicht |
400.13 g/mol |
IUPAC-Name |
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17) |
InChI-Schlüssel |
HFKONGLDMIHZRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
Andere CAS-Nummern |
1421-00-7 |
Synonyme |
4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide T 18 T-18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)


